2-(3,4-dihydro-2H-quinolin-1-yl)ethanol

Beschreibung

The exact mass of the compound 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,13H,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVIVYWHHZOPGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435597 |

Source

|

| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52704-48-0 |

Source

|

| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of THQ have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The versatility of the THQ nucleus, particularly the ease with which substitutions can be made at the nitrogen atom, allows for the fine-tuning of its biological and physicochemical properties. This guide focuses on a specific N-substituted derivative, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, providing a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications in research and drug development.

Physicochemical and Spectroscopic Characterization

While specific experimental data for 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is not extensively reported in publicly available literature, its properties can be reliably predicted based on the well-characterized parent compound, 1,2,3,4-tetrahydroquinoline, and known substituent effects.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low melting solid | [6] |

| Boiling Point | > 251 °C (Boiling point of THQ is 251 °C) | [7] |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, chloroform). Limited solubility in water. | General chemical principles |

| CAS Number | 5419-55-6 | - |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the tetrahydroquinoline ring and the N-hydroxyethyl group. The aromatic protons will appear in the downfield region, while the aliphatic protons of the heterocyclic ring and the ethyl chain will be in the upfield region.

-

Aromatic Protons: Multiplets in the range of δ 6.5-7.2 ppm.

-

-CH₂-N (ring): A triplet around δ 3.3-3.5 ppm.

-

-CH₂-CH₂-N (ring): A triplet around δ 2.7-2.9 ppm.

-

-CH₂-CH₂-CH₂ (ring): A multiplet around δ 1.9-2.1 ppm.

-

N-CH₂-CH₂-OH: A triplet around δ 3.4-3.6 ppm.

-

N-CH₂-CH₂-OH: A triplet around δ 3.7-3.9 ppm.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule.

-

Aromatic Carbons: Signals in the range of δ 115-145 ppm.

-

-CH₂- (ring and side chain): Signals in the range of δ 20-60 ppm. The carbon attached to the oxygen will be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:

-

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C-N stretch: A band in the region of 1250-1020 cm⁻¹.

-

C-O stretch: A strong band in the region of 1260-1000 cm⁻¹.[8]

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 177. Key fragmentation patterns would likely involve the loss of the hydroxyethyl group or cleavage of the tetrahydroquinoline ring.

Synthesis and Purification

The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol can be reliably achieved through the N-alkylation of 1,2,3,4-tetrahydroquinoline. Two common and effective methods are the reaction with a 2-haloethanol or with ethylene oxide. The following protocol details the synthesis using 2-chloroethanol.

Experimental Protocol: Synthesis via N-alkylation with 2-Chloroethanol

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

2-Chloroethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,3,4-tetrahydroquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring, add 2-chloroethanol (1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for this N-alkylation, neutralizing the HCl formed during the reaction and facilitating the nucleophilic attack of the secondary amine.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Chemical Reactivity and Potential Transformations

The 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol molecule possesses two key reactive sites: the tertiary amine within the tetrahydroquinoline ring and the primary hydroxyl group of the ethanol substituent.

-

Tertiary Amine: The nitrogen atom is nucleophilic and can be further alkylated or oxidized. It can also form salts with acids.

-

Primary Hydroxyl Group: The alcohol functionality can undergo a variety of reactions, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution.

These reactive handles make 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol a versatile intermediate for the synthesis of more complex molecules.

Applications in Drug Discovery and Research

The tetrahydroquinoline scaffold is a cornerstone in the development of new therapeutic agents.[9] The introduction of the N-hydroxyethyl group can modulate the parent molecule's polarity, solubility, and potential for hydrogen bonding, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous N-substituted tetrahydroquinoline derivatives have been investigated for their anticancer properties.[1][5] They can act through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell signaling pathways. The hydroxyl group in 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol provides a site for further derivatization to potentially enhance potency and selectivity.

-

Neuroprotective Agents: Tetrahydroquinoline derivatives have shown promise in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][10] Their antioxidant and anti-inflammatory properties are thought to contribute to their neuroprotective effects.

-

Antimicrobial Agents: The tetrahydroquinoline nucleus is found in compounds with antibacterial and antifungal activity.[4] Modification at the nitrogen atom can lead to new antimicrobial agents with improved efficacy and reduced toxicity.

Safety and Handling

As with all chemicals, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on the parent compound, 1,2,3,4-tetrahydroquinoline, it may cause skin and eye irritation.[8]

Conclusion

2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is a valuable derivative of the medicinally important tetrahydroquinoline scaffold. Its synthesis is straightforward, and its dual functionality as a tertiary amine and a primary alcohol makes it a versatile building block for the creation of novel compounds with potential therapeutic applications. Further research into the biological activities of this specific molecule and its derivatives is warranted to fully explore its potential in drug discovery.

References

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 735-764. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

-

Bunce, R. A., Nammalwar, B., & Akabogu, O. J. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14337-14371. Available from: [Link]

-

Hlushchenko, O. S., Shkapova, E. E., Kuryata, O. V., & Klymenko, L. I. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. Available from: [Link]

-

Amr, A. E. G. E., & Abdulla, M. M. (2012). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences, 9(7), 1070-1079. Available from: [Link]

-

S. D. Sarkisyan, et al. (2017). Tricyclic Tetrahydroquinoline Antibacterial Agents. ResearchGate. Retrieved from [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Dhfyan, A., & Al-Obaid, A. M. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1388-1400. Available from: [Link]

-

Patel, R., Shah, J., Ghate, M., & Al-Subaie, M. S. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Available from: [Link]

-

Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

-

Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(42), 6663-6671. Available from: [Link]

-

Cassels, B. K., & Saavedra-Aguilar, J. C. (2012). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 57(1), 974-978. Available from: [Link]

-

Singh, S., & Singh, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Retrieved from [Link]

-

Amr, A. E.-G. E., & Abdulla, M. M. (2012). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Retrieved from [Link]

-

Sau, A., Ghosh, T., Roy, A., & Kundu, S. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Available from: [Link]

-

Reddy, C. R., & Kumar, B. S. (2010). Synthesis of 1,2,3,4-Tetrahydroquinolines Using AlCl3 in Aqua Mediated. ResearchGate. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Li, Y., et al. (2024). Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. BMC Complementary Medicine and Therapies, 24(1), 1-15. Available from: [Link]

-

Singh, S., & Singh, S. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Retrieved from [Link]

-

Ohkubo, M., et al. (1996). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 44(1), 95-105. Available from: [Link]

- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.... Retrieved from [Link]

-

PubMed. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]

-

NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. Retrieved from [Link]

-

Darwin Microfluidics. (2024). Ethylene Oxide (EtO) – Sterilization Compatibility Chart. Retrieved from [Link]

Sources

- 1. thescipub.com [thescipub.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 8. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 10. researchgate.net [researchgate.net]

"2-(3,4-dihydro-2H-quinolin-1-yl)ethanol molecular structure"

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. This compound is built upon the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous biologically active molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices for its synthesis and the multi-technique approach required for unambiguous structural elucidation. We will delve into the causality behind spectroscopic and analytical methodologies, present validated experimental protocols, and discuss the molecule's potential as a versatile building block in the design of novel therapeutic agents.

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Cornerstone in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline core, also named 3,4-dihydro-2H-quinoline, is a heterocyclic motif of significant interest in drug discovery. Its rigid, fused-ring system, combined with a conformationally flexible saturated portion, allows it to serve as a versatile template for presenting substituents in a well-defined three-dimensional space. This scaffold is a key component in compounds targeting a wide array of diseases.[1] For instance, derivatives of the related 2,3-dihydro-4(1H)-quinolinone have been investigated for applications in treating high blood pressure, pain, and Alzheimer's disease.[1] The broader quinolinone class has yielded potent anti-cancer agents that function as tubulin polymerization inhibitors.[2]

The subject of this guide, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, incorporates a hydroxyethyl group at the N1 position. This substitution is significant for two primary reasons:

-

Modulation of Physicochemical Properties : The terminal hydroxyl group can increase hydrophilicity and aqueous solubility, crucial parameters for drug bioavailability.

-

A Handle for Further Derivatization : The alcohol moiety serves as a convenient chemical handle for synthesizing more complex molecules, such as esters or ethers, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

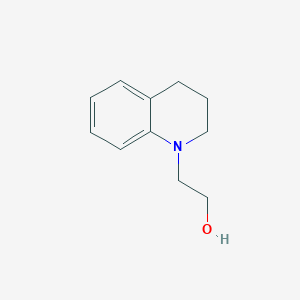

The fundamental identity of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is defined by its unique arrangement of atoms. The structure consists of a benzene ring fused to a six-membered heterocyclic ring containing a nitrogen atom, which is fully saturated. The ethanol substituent is covalently bonded to this nitrogen.

Caption: 2D molecular structure of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | 2-(1,2,3,4-Tetrahydroquinolin-1-yl)ethanol | N/A |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molecular Weight | 177.24 g/mol | [3] |

| CAS Number | 88014-15-7 (related isomer) | [3] |

| Appearance | Expected to be an oil or low-melting solid | N/A |

| SMILES | OCCN1CCC2=CC=CC=C2C1 | [3] |

Synthetic Strategy: A Validated Protocol

The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is most reliably achieved via the direct N-alkylation of 1,2,3,4-tetrahydroquinoline. This approach is favored due to the high nucleophilicity of the secondary amine in the starting material and the commercial availability of suitable alkylating agents. The chosen protocol utilizes 2-bromoethanol in the presence of a non-nucleophilic base to neutralize the HBr byproduct, driving the reaction to completion.

Caption: Experimental workflow for the synthesis and purification of the target molecule.

Detailed Experimental Protocol

-

Reaction Setup : To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by 2-bromoethanol (1.2 eq).

-

Execution : Stir the resulting suspension vigorously under a nitrogen atmosphere and heat to reflux (approx. 80-85 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

-

Isolation : Concentrate the combined filtrates under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to isolate the pure 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.

-

Validation : Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Comprehensive Structural Elucidation

Unambiguous confirmation of the molecular structure requires a synergistic approach, employing multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule.

-

¹H NMR Spectroscopy Rationale : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, we expect distinct signals for the aromatic protons, the three sets of aliphatic protons in the tetrahydroquinoline ring, and the two sets of protons in the N-ethyl alcohol side chain.

-

¹³C NMR Spectroscopy Rationale : This experiment reveals the number of chemically non-equivalent carbon atoms and their hybridization state (sp², sp³). It serves as a crucial confirmation of the carbon skeleton.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.9 - 7.2 | m | 4H | C5-H, C6-H, C7-H, C8-H |

| N-CH₂ (ring) | ~3.4 | t | 2H | C2-H₂ |

| N-CH₂ (chain) | ~3.6 | t | 2H | N-CH₂-CH₂OH |

| O-CH₂ (chain) | ~3.8 | t | 2H | N-CH₂-CH₂OH |

| C-CH₂ (ring) | ~2.8 | t | 2H | C4-H₂ |

| C-CH₂-C (ring) | ~2.0 | m | 2H | C3-H₂ |

| OH | Variable | br s | 1H | -OH |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Aromatic | 110 - 145 | 6 signals (4 CH, 2 Cq) | ||

| O-CH₂ | ~60 | N-CH₂-C H₂OH | ||

| N-CH₂ (chain) | ~55 | N-C H₂-CH₂OH | ||

| N-CH₂ (ring) | ~50 | C2 | ||

| C-CH₂ (ring) | ~28 | C4 | ||

| C-CH₂-C (ring) | ~22 | C3 |

Note: 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

The primary role of mass spectrometry in this context is to confirm the molecular weight and elemental composition of the synthesized compound.

-

Experimental Rationale : High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source, is the method of choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the protonated molecular ion ([M+H]⁺). HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₁H₁₅NO) and rule out other potential structures with the same nominal mass.

-

Expected Result : The ESI-HRMS spectrum should show a prominent peak corresponding to [C₁₁H₁₅NO + H]⁺ with a calculated m/z of 178.1232. The experimental observation of this mass with an error of less than 5 ppm provides strong evidence for the correct product formation.

X-ray Crystallography

While NMR and MS can define the connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

-

Experimental Rationale : This technique is contingent on the ability to grow a single, high-quality crystal of the compound. If the compound is a solid, various crystallization techniques (e.g., slow evaporation, vapor diffusion) would be employed. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions are determined. This method would definitively confirm the tetrahydroquinoline ring conformation and the orientation of the N-hydroxyethyl side chain.

Relevance in Drug Discovery and Development

The 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol molecule is a valuable starting point for drug discovery campaigns. The tetrahydroquinoline core acts as a robust scaffold, while the hydroxyethyl tail serves as a versatile linker or a pharmacophoric element.

Caption: Conceptual model for using the title compound as a scaffold in drug design.

This molecule can be utilized in several strategic ways:

-

Fragment-Based Drug Discovery (FBDD) : It can serve as a starting fragment for screening against biological targets.

-

Lead Optimization : The hydroxyl group can be modified to improve potency, selectivity, or pharmacokinetic properties (ADME). For example, esterification can create a prodrug to enhance cell permeability, while etherification can be used to attach larger pharmacophoric groups.

-

Combinatorial Chemistry : The scaffold is suitable for building chemical libraries by reacting the hydroxyl group with a diverse set of reagents, rapidly generating analogs for high-throughput screening.

Conclusion

2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is a molecule of significant interest, built upon the medicinally important 1,2,3,4-tetrahydroquinoline scaffold. Its structure is readily synthesized via N-alkylation and can be definitively characterized using a combination of powerful analytical techniques, primarily NMR and mass spectrometry. The presence of the N-hydroxyethyl group imparts favorable physicochemical properties and offers a strategic point for chemical modification, making this compound a valuable and versatile building block for researchers engaged in the design and development of next-generation therapeutic agents.

References

-

Kurkin AV, Altieri A, Andreev IA, Debnath AK (2016) Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem 4(4): 1033. [Link]

-

Li, M., Shi, D., Tang, J., & Li, J. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

Vera-Reyes, I., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]

-

Ye, W., et al. (2013). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator. National Institutes of Health. [Link]

-

Wang, X., & Liu, Y. (2011). Study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives. ResearchGate. [Link]

-

Bakr, M. F., & Abdel-Hafez, S. H. (2014). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. [Link]

-

PubChem. 2-Quinolineethanol. National Center for Biotechnology Information. [Link]

-

Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. [Link]

-

Wang, Y., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. [Link]

-

PubChem. 3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Institutes of Health. [Link]

-

SpectraBase. 2-(3,4-dihydro-2H-quinolin-1-yl)-1-phenyl-ethanone. Wiley. [Link]

Sources

A Spectroscopic Guide to 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol: Structure Elucidation for Drug Development

Abstract

In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is paramount. 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, a molecule featuring the privileged 1,2,3,4-tetrahydroquinoline scaffold, represents a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous identification and characterization of this molecule. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of N-substituted tetrahydroquinolines.

Introduction: The Significance of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline moiety is a cornerstone in the architecture of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophores, making it an attractive scaffold for the design of therapeutic agents targeting a wide array of biological targets. The introduction of an N-hydroxyethyl substituent, as in 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, offers a handle for further functionalization and can significantly influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. Accurate and thorough spectroscopic analysis is the bedrock upon which all subsequent biological evaluation and structure-activity relationship (SAR) studies are built.

This guide is structured to provide not just the "what" but the "why" of spectroscopic analysis. We will explore the expected spectroscopic signatures of our target molecule and provide detailed, field-tested protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol dictates its characteristic spectroscopic fingerprint. Understanding the contribution of each molecular fragment is key to interpreting the resulting spectra.

Caption: Molecular structure with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Based on data for 1,2,3,4-tetrahydroquinoline and the known effects of N-alkylation, we can predict the following ¹H NMR spectrum for 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.[1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Aromatic Protons (H5, H6, H7, H8) | 6.5 - 7.2 | Multiplet | Protons on the benzene ring of the tetrahydroquinoline core. Their exact shifts and multiplicities will depend on their relative positions. | |

| -CH₂-N (C1') | ~3.5 | Triplet | ~6 | Methylene group attached to the nitrogen atom and adjacent to the -CH₂-OH group. |

| -CH₂-OH (C2') | ~3.7 | Triplet | ~6 | Methylene group attached to the hydroxyl group and adjacent to the -CH₂-N group. |

| N-CH₂- (C2) | ~3.3 | Triplet | ~6 | Methylene group at position 2 of the tetrahydroquinoline ring, adjacent to the nitrogen. |

| -CH₂- (C3) | ~1.9 | Multiplet | Methylene group at position 3, showing coupling to protons on C2 and C4. | |

| Ar-CH₂- (C4) | ~2.8 | Triplet | ~6 | Methylene group at position 4, adjacent to the aromatic ring. |

| -OH | Variable | Singlet (broad) | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and may exchange with deuterium in deuterated solvents. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic Carbons (C4a, C5, C6, C7, C8, C8a) | 115 - 145 | Carbons of the benzene ring. The carbon attached to the nitrogen (C8a) and the quaternary carbon (C4a) will have distinct shifts. |

| -CH₂-N (C1') | ~55 | Aliphatic carbon attached to the nitrogen atom. |

| -CH₂-OH (C2') | ~60 | Aliphatic carbon bearing the hydroxyl group, deshielded by the electronegative oxygen.[2] |

| N-CH₂- (C2) | ~48 | Aliphatic carbon at position 2 of the ring, adjacent to the nitrogen. |

| -CH₂- (C3) | ~23 | Aliphatic carbon at position 3 of the ring. |

| Ar-CH₂- (C4) | ~28 | Aliphatic carbon at position 4, adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of specific functional groups gives rise to characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | -CH₂- groups |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong | Aromatic Ring |

| C-N Stretch | 1250 - 1335 | Medium | Aromatic Amine |

| C-O Stretch | 1000 - 1075 | Strong | Primary Alcohol[3] |

The absence of an N-H stretching band around 3300-3500 cm⁻¹ would confirm the N-substitution of the tetrahydroquinoline ring.[4][5][6][7]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol (C₁₁H₁₅NO), the expected molecular weight is approximately 177.24 g/mol .

In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 178 would be expected. Under electron ionization (EI) or collision-induced dissociation (CID), characteristic fragmentation would likely involve:

-

α-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[8] This could lead to the loss of a CH₂OH radical, resulting in a stable iminium ion.

-

Loss of water: Alcohols can readily lose a molecule of water (18 Da) from the molecular ion.[8]

-

Fragments from the tetrahydroquinoline ring: Cleavage within the heterocyclic ring can also occur, yielding fragments characteristic of the tetrahydroquinoline core.

Experimental Protocols: A Practical Guide to Data Acquisition

The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.

NMR Spectroscopy: Acquiring ¹H and ¹³C Spectra

Caption: A streamlined workflow for NMR analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial.[9][10]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[2]

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak representation.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

FT-IR Spectroscopy: Utilizing Attenuated Total Reflectance (ATR)

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Protocol:

-

Instrument Preparation:

-

Clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).[11][12][13]

-

-

Sample Measurement:

-

Place a small amount of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol directly onto the ATR crystal.

-

If the sample is a solid, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The instrument's software will automatically generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry: Electrospray Ionization (ESI)

Caption: Workflow for ESI-Mass Spectrometry.

Step-by-Step Protocol:

-

Sample Preparation:

-

Instrument Setup and Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable ion signal.

-

Acquire the mass spectrum over a mass range that includes the expected molecular weight of the compound.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

If fragmentation data is acquired (e.g., via MS/MS), analyze the fragment ions to corroborate the proposed structure.

-

Conclusion: A Unified Approach to Structural Elucidation

The structural confirmation of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's connectivity. By following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this and other related N-substituted tetrahydroquinolines, thereby accelerating the pace of drug discovery and development.

References

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

- Larkin, P. J. (2011).

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Vera, P., et al. (2020). Ion-mobility QTOF mass spectrometry: a novel technique applied to migration of non-intentionally added substances (NIAS) from polyethylene films intended for use as food packaging. Food Additives & Contaminants: Part A, 37(1), 136-148.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

- Álvarez-Barcia, S., et al. (2022). Infrared spectra of solid-state ethanolamine: Laboratory data in support of JWST observations. Astronomy & Astrophysics, 667, A14.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

- Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442.

-

Doc Brown's Chemistry. (2023, November 11). C-13 NMR spectrum of ethanol analysis of chemical shifts ppm. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35.

-

LibreTexts Chemistry. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

-

LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

NIST. (n.d.). N-(o-Tolyl)ethanolamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Wang, W. C., & Lin, Y. H. (2013). 2-Ethanolamine on TiO2 Investigated by in Situ Infrared Spectroscopy. Adsorption, Photochemistry, and Its Interaction with CO2. The Journal of Physical Chemistry C, 117(34), 17565-17574.

-

Chemistry Steps. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

University of California, San Diego. (2023, July 24). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

- Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362-387.

- Richards, R. E., & Thompson, H. W. (1949). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society (Resumed), 1248-1253.

- Peipmann, R. (2010). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000149). Retrieved from [Link]

-

Wills, G. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

- Matsuo, M., & Shida, T. (1977). Infrared and Raman spectra of phosphatidyl-ethanolamine and related compounds. Chemistry and physics of lipids, 18(2), 167-180.

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Berionni, G., Pégot, B., & Goumont, R. (2010). Theoretical and experimental 1H, 13C and 15N NMR studies of N-alkylation of substituted tetrazolo [1, 5-a] pyridines. Magnetic Resonance in Chemistry, 48(2), 101-110.

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

meriSTEM. (2021, April 15). NMR of ethanol with ¹H and ¹³C | Analytical chemistry [Video]. YouTube. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols [Video]. YouTube. [Link]

- Kostiainen, R., & Kauppila, T. J. (2009). Principles of Electrospray Ionization. In Ambient Ionization Mass Spectrometry (pp. 1-21). The Royal Society of Chemistry.

- Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 1-13.

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Das, A., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Amer, A. M., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry, 21(16), 4787-4796.

-

Amer, A. M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. mt.com [mt.com]

- 12. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Mass Spectrometry of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, a molecule of interest to researchers, scientists, and professionals in drug development. This document will delve into the core principles of its analysis, from sample preparation to the intricacies of its fragmentation patterns under various ionization techniques. The methodologies and interpretations presented herein are grounded in established scientific principles and data from structurally analogous compounds to provide a robust framework for its characterization.

Introduction: The Significance of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol

The 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol moiety, incorporating a 1,2,3,4-tetrahydroquinoline nucleus, is a structural motif found in numerous biologically active compounds and pharmaceutical agents. The inherent versatility of the quinoline ring system allows for a wide range of pharmacological activities. Consequently, the precise and reliable analytical characterization of such molecules is paramount in drug discovery, development, and quality control. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural elucidation and quantification of these compounds. This guide will explore the mass spectrometric behavior of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol, providing a detailed roadmap for its analysis.

Experimental Approach: A Validated Workflow for Analysis

The successful mass spectrometric analysis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol hinges on a well-defined and validated experimental workflow. This section outlines a robust methodology, from sample handling to data acquisition, designed to ensure data integrity and reproducibility.

Sample Preparation for Biological Matrices

For the analysis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol in biological matrices such as plasma, urine, or tissue homogenates, a meticulous sample preparation protocol is essential to remove interfering substances and concentrate the analyte. A generic yet effective solid-phase extraction (SPE) protocol is described below.

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Dilute the biological sample (e.g., 100 µL of plasma) with 1 mL of 0.1% formic acid in water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences, followed by 1 mL of methanol to remove lipophilic interferences.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.[1]

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Nebulizer Gas | Nitrogen, 35 psi |

| Drying Gas Flow | 11 L/min |

Rationale for Parameter Selection: A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte. The use of formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing its signal in positive ion mode.[2] A gradient elution ensures efficient separation from potential matrix components. The MS parameters are optimized to achieve maximal ionization and stable spray.[2]

Diagram 1: LC-MS/MS Experimental Workflow

Caption: A typical workflow for the analysis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.

Ionization and Fragmentation Analysis

Understanding the ionization and subsequent fragmentation of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is crucial for its structural confirmation and for developing selective reaction monitoring (SRM) methods for quantification.

Ionization: Electrospray Ionization (ESI)

In positive mode ESI, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is expected to readily form a protonated molecule, [M+H]⁺, due to the basicity of the nitrogen atom in the dihydroquinoline ring. The molecular weight of the compound is 177.24 g/mol , so the protonated molecule will be observed at an m/z of 178.25.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol is predicted to be driven by the charge on the nitrogen atom and the presence of the hydroxyl group. The following pathways are proposed based on the known fragmentation of similar structures.

Pathway A: Alpha-Cleavage of the N-Ethanol Side Chain

Alpha-cleavage is a common fragmentation pathway for amines.[3] In this case, the bond between the two carbon atoms of the ethanol side chain is likely to cleave, leading to the formation of a stable iminium ion.

-

[M+H]⁺ (m/z 178.25) → [M+H - C₂H₄O]⁺ (m/z 134.18) + C₂H₄O (neutral loss)

This fragmentation would result in a fragment ion corresponding to the protonated 1,2,3,4-tetrahydroquinoline.

Pathway B: Loss of Water from the N-Ethanol Side Chain

The presence of a hydroxyl group makes the loss of a water molecule a highly probable fragmentation pathway, especially under collision-induced dissociation (CID).[3]

-

[M+H]⁺ (m/z 178.25) → [M+H - H₂O]⁺ (m/z 160.24) + H₂O (neutral loss)

This would result in the formation of a vinyl-substituted dihydroquinolinium ion.

Pathway C: Cleavage of the N-C Bond

Cleavage of the bond between the nitrogen and the ethanol side chain can also occur.

-

[M+H]⁺ (m/z 178.25) → [C₂H₆NO]⁺ (m/z 60.08) + C₉H₉ (neutral loss)

This would generate a protonated aminoethanol fragment.

Pathway D: Ring Fragmentation of the Dihydroquinoline Moiety

The dihydroquinoline ring itself can undergo fragmentation, although this is generally less favorable than the fragmentation of the side chain. A common fragmentation for quinoline and its derivatives is the loss of HCN. While the dihydro- form is less aromatic, retro-Diels-Alder type fragmentations can also be considered.

Diagram 2: Predicted Fragmentation Pathways

Caption: Predicted major fragmentation pathways for protonated 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.

Data Interpretation and Reporting

Accurate interpretation of the mass spectral data is critical. The relative abundances of the different fragment ions will depend on the collision energy used in the MS/MS experiment. A summary of the expected ions is provided in Table 2.

Table 2: Summary of Predicted Fragment Ions

| Precursor Ion (m/z) | Proposed Fragment Ion | Calculated m/z | Proposed Neutral Loss |

| 178.25 | [M+H - C₂H₄O]⁺ | 134.18 | C₂H₄O (44.07) |

| 178.25 | [M+H - H₂O]⁺ | 160.24 | H₂O (18.01) |

| 178.25 | [C₂H₆NO]⁺ | 60.08 | C₉H₉ (117.17) |

For quantitative analysis, a calibration curve should be constructed using a suitable internal standard. The selection of precursor and product ions for selected reaction monitoring (SRM) should be based on the most intense and specific fragment ions observed in the product ion scan.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol. By employing the described experimental protocols and understanding the predicted fragmentation pathways, researchers can confidently identify and quantify this important chemical entity. The principles outlined here are not only applicable to the target molecule but can also be adapted for the analysis of other N-substituted heterocyclic compounds, thereby contributing to the advancement of pharmaceutical and chemical research.

References

-

Niessen, W. M. A. (2017). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]

-

McMaster, M. C. (2005). GC/MS: A Practical User's Guide. Wiley-Interscience. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Ardrey, R. E. (2003). Liquid Chromatography-Mass Spectrometry: An Introduction. John Wiley & Sons. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

-

Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

-

Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons. [Link]

-

Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

-

Siuzdak, G. (2006). The Expanding Role of Mass Spectrometry in Biotechnology. MCC Press. [Link]

-

Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons. [Link]

Sources

- 1. Study of collision-induced dissociation of electrospray-generated protonated cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Therapeutic Potential of the Dihydroquinoline Scaffold

An In-Depth Technical Guide on the Biological Activity of Dihydroquinoline Derivatives

Dihydroquinoline derivatives, heterocyclic compounds characterized by a benzene ring fused to a dihydropyridine ring, represent a privileged scaffold in medicinal chemistry. Their structural versatility allows for a wide range of substitutions, leading to a diverse array of biological activities. This guide provides a comprehensive overview of the significant therapeutic potential of dihydroquinoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, cardioprotective, and antioxidant properties. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for assessing these activities, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Dihydroquinoline derivatives have emerged as promising candidates in oncology, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][2]

Mechanisms of Anticancer Action

The anticancer effects of dihydroquinoline derivatives are not monolithic; they engage multiple cellular pathways to inhibit tumor growth and induce apoptosis.

-

Inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1): Certain dihydroquinoline derivatives have shown a high binding affinity for ALDH1A1, an enzyme associated with cancer stem cells and resistance to chemotherapy.[1][3] By inhibiting ALDH1A1, these compounds can potentially target the cancer stem cell population, leading to more durable therapeutic responses.

-

Disruption of Microtubule Polymerization: Similar to other successful anticancer agents, some dihydroquinoline derivatives interfere with the cell cycle by disrupting microtubule dynamics.[4] This leads to mitotic arrest in the G2/M phase and subsequent apoptosis.[4]

-

Modulation of Kinase Signaling: These compounds can inhibit various kinases involved in carcinogenic pathways, thereby halting proliferative signaling.[4]

-

Induction of Apoptosis: Ultimately, the various mechanisms converge on the induction of programmed cell death, or apoptosis, in cancer cells.

In Vitro Efficacy of Dihydroquinoline Derivatives

The anticancer potential of these compounds has been demonstrated in vitro against several cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Result | Reference |

| Novel Dihydroquinoline | MDA-MB-231 (Breast Adenocarcinoma) | Cytotoxicity | Potent | [1][3] |

| Novel Dihydroquinoline | B16F10 (Mouse Melanoma) | Cytotoxicity | Potent | [1][3] |

| Substituted 1,2-Dihydroquinolines | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | High | [2] |

| Substituted 1,2-Dihydroquinolines | SMMC (Hepatocellular Carcinoma) | Cytotoxicity | High | [2] |

Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of dihydroquinoline derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a dihydroquinoline derivative.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dihydroquinoline derivative stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dihydroquinoline derivative in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value.

Visualizing the Anticancer Workflow

Caption: Workflow for assessing anticancer activity.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Dihydroquinoline derivatives have demonstrated promising activity against a range of pathogens.

Spectrum of Antimicrobial Action

-

Antifungal Activity: Certain hybrid compounds have shown notable antifungal activity against Cryptococcus neoformans and other opportunistic fungi like Candida spp. and Aspergillus spp.[5]

-

Antibacterial Activity: Activity has been observed against Gram-positive bacteria, particularly Staphylococcus aureus.[5] Some derivatives have also shown inhibitory effects against Mycobacterium tuberculosis, a significant finding in the fight against tuberculosis.[6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a dihydroquinoline derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Dihydroquinoline derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland

-

Positive control (standard antibiotic) and negative control (broth only)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the dihydroquinoline derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Effects: Targeting the Crossroads of Inflammation and Neurodegeneration

Chronic inflammation and oxidative stress are key pathological features of neurodegenerative diseases. Dihydroquinoline derivatives exhibit both anti-inflammatory and neuroprotective properties, making them attractive candidates for these conditions.

Mechanisms of Action

-

Anti-inflammatory Effects: These compounds can modulate inflammatory pathways, such as blocking the NF-κB signaling pathway.[7][8]

-

Neuroprotective Effects:

-

Antioxidant Activity: Dihydroquinoline derivatives can mitigate oxidative stress, a key contributor to neuronal damage.[9][10]

-

Acetylcholinesterase (AChE) Inhibition: Some derivatives have been identified as inhibitors of AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[11] This is a key therapeutic strategy for Alzheimer's disease.[11]

-

Apoptosis Inhibition: They can protect neurons by inhibiting apoptotic pathways.[9][10]

-

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the ability of a dihydroquinoline derivative to inhibit AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Dihydroquinoline derivative

-

Phosphate buffer (pH 8.0)

-

96-well plate and plate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, the dihydroquinoline derivative at various concentrations, and the AChE enzyme.

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.

-

Reaction Initiation: Add DTNB and ATCI to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.

Visualizing Neuroprotective Mechanisms

Caption: Neuroprotective mechanisms of dihydroquinolines.

Cardioprotective and Antioxidant Activities: Shielding the Heart from Oxidative Damage

Certain dihydroquinoline derivatives have demonstrated the ability to protect cardiac cells from damage induced by chemotherapeutic agents like doxorubicin, primarily through their antioxidant properties.[7][12]

Mechanism of Cardioprotection

The primary mechanism of cardioprotection appears to be the mitigation of oxidative stress and the inhibition of apoptosis in cardiomyocytes.[7][12] By scavenging reactive oxygen species (ROS), these compounds can prevent the downstream cellular damage that leads to cardiotoxicity.

Experimental Protocol: In Vitro Cardiotoxicity and Protection Assay

Objective: To assess the ability of a dihydroquinoline derivative to protect cardiomyocytes from doxorubicin-induced toxicity.

Materials:

-

H9c2 cardiomyocytes

-

Complete cell culture medium

-

Doxorubicin

-

Dihydroquinoline derivative

-

Reagents for assessing cell viability (e.g., MTT) and oxidative stress (e.g., DCFH-DA)

Procedure:

-

Cell Culture: Culture H9c2 cells to confluence.

-

Pre-treatment: Pre-treat the cells with the dihydroquinoline derivative for a specified period (e.g., 2 hours).

-

Doxorubicin Treatment: Expose the cells to doxorubicin to induce cardiotoxicity.

-

Assessment:

-

Cell Viability: Perform an MTT assay to assess cell viability.

-

Oxidative Stress: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.

-

-

Data Analysis: Compare the cell viability and ROS levels in cells treated with doxorubicin alone versus those pre-treated with the dihydroquinoline derivative.

Conclusion: A Promising Scaffold for Future Drug Discovery

Dihydroquinoline derivatives represent a versatile and potent class of compounds with a wide spectrum of biological activities. Their multifaceted mechanisms of action against cancer, infectious diseases, inflammation, and neurodegeneration, coupled with their cardioprotective and antioxidant properties, underscore their significant therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore and develop this promising chemical scaffold into novel therapeutics.

References

-

(PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - ResearchGate. Available at: [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. Available at: [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century - ResearchGate. Available at: [Link]

-

Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed. Available at: [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. Available at: [Link]

-

A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. Available at: [Link]

-

Synthesis of Poly-functionalized dihydroquinoline derivatives 34 from... - ResearchGate. Available at: [Link]

-

Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed. Available at: [Link]

-

Recent Studies of Antioxidant Quinoline Derivatives - ResearchGate. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. Available at: [Link]

-

Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PMC - PubMed Central. Available at: [Link]

-

Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Available at: [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. Available at: [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. Available at: [Link]

-

Synthesis of 1,2-dihydroquinolines - Organic Chemistry Portal. Available at: [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Available at: [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC - NIH. Available at: [Link]

-

Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC - NIH. Available at: [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

-